

# Application Note & Synthesis Protocol: 2-(3-Fluoro-5-nitrophenyl)acetic Acid

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## Compound of Interest

Compound Name: 2-(3-Fluoro-5-nitrophenyl)acetic acid

CAS No.: 1211529-88-2

Cat. No.: B1511187

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## Abstract

This document provides a comprehensive guide for the synthesis of **2-(3-Fluoro-5-nitrophenyl)acetic acid**, a valuable building block in medicinal chemistry and materials science. The protocol details a robust, two-step synthetic pathway commencing from 3-fluoro-5-nitrobenzyl bromide. The methodology is designed for reproducibility and scalability in a standard research laboratory setting. Emphasis is placed on mechanistic understanding, procedural detail, and rigorous safety protocols, particularly concerning the handling of cyanide reagents.

## Introduction and Strategic Rationale

**2-(3-Fluoro-5-nitrophenyl)acetic acid** is an important phenylacetic acid derivative. Its structure, featuring both fluoro and nitro functional groups, makes it a versatile intermediate for introducing specific electronic and steric properties into larger, biologically active molecules. Phenylacetic acid moieties are found in numerous pharmaceuticals, acting as key pharmacophores.

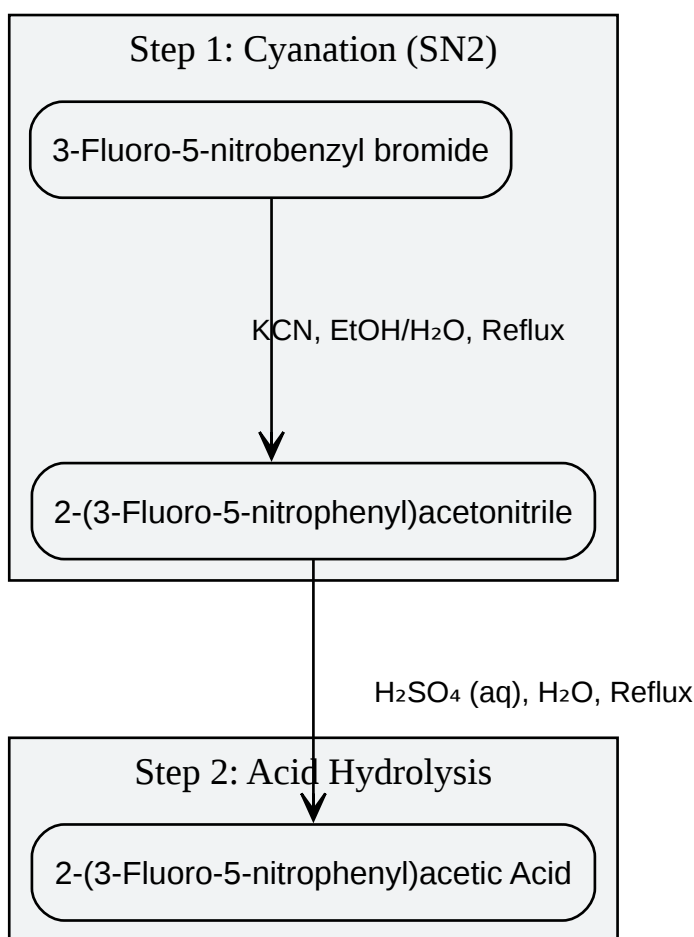
Direct synthesis of the target molecule is challenging. Therefore, a more reliable and well-established two-step approach is employed. This strategy is based on fundamental organic transformations:

- Nucleophilic Substitution (Cyanation): Conversion of a benzyl halide to a benzyl cyanide (a nitrile). This classic SN2 reaction extends the carbon chain by one, efficiently setting the stage for the desired carboxylic acid.[1]
- Nitrile Hydrolysis: Conversion of the phenylacetone nitrile intermediate to the final phenylacetic acid product. Acid-catalyzed hydrolysis is selected for its typically high yields and straightforward work-up.[2][3]

This protocol provides a logical and field-proven pathway that maximizes yield while allowing for the purification of a key intermediate.

## Reaction Scheme

The overall synthetic pathway is illustrated below.



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Diagram 1: Two-step synthesis of **2-(3-Fluoro-5-nitrophenyl)acetic acid**.

## Mechanistic Insights

**Step 1: Cyanation via SN2 Reaction** The first step is the synthesis of the nitrile intermediate via a bimolecular nucleophilic substitution (SN2) mechanism.<sup>[1]</sup> The cyanide anion (CN<sup>-</sup>), a potent nucleophile, attacks the electrophilic benzylic carbon of 3-fluoro-5-nitrobenzyl bromide. This displaces the bromide leaving group in a single, concerted step. The use of a polar protic solvent system, such as ethanol/water, effectively solvates the potassium and bromide ions while allowing the cyanide nucleophile to remain sufficiently reactive.

**Step 2: Acid-Catalyzed Nitrile Hydrolysis** The conversion of the nitrile to a carboxylic acid under hot aqueous acid conditions proceeds through a two-stage mechanism involving an amide intermediate.<sup>[1][2]</sup>

- Protonation: The nitrile nitrogen is first protonated by the strong acid ( $\text{H}_2\text{SO}_4$ ), which dramatically increases the electrophilicity of the nitrile carbon.
- Nucleophilic Attack by Water: A water molecule attacks the activated nitrile carbon, forming a protonated imidic acid.
- Tautomerization: Deprotonation and subsequent tautomerization yield a more stable amide intermediate.
- Amide Hydrolysis: The amide is then itself hydrolyzed. The carbonyl oxygen is protonated, inviting another nucleophilic attack by water. This forms a tetrahedral intermediate which, after proton transfers, eliminates ammonia (as  $\text{NH}_4^+$  in the acidic medium) to yield the final carboxylic acid product.<sup>[2][3]</sup>

## Detailed Experimental Protocol

### Part A: Synthesis of 2-(3-Fluoro-5-nitrophenyl)acetonitrile

This procedure involves the use of POTASSIUM CYANIDE, a highly toxic substance. All operations must be performed in a certified chemical fume hood.<sup>[4][5]</sup> Refer to Section 7 for detailed safety protocols.

Reagent/Material	Molecular Formula	MW ( g/mol )	Amount	Moles (mmol)
3-Fluoro-5-nitrobenzyl bromide	C <sub>7</sub> H <sub>5</sub> BrFNO <sub>2</sub>	234.02	10.0 g	42.7
Potassium Cyanide (KCN)	KCN	65.12	3.34 g	51.3
Ethanol (95%)	C <sub>2</sub> H <sub>5</sub> OH	46.07	150 mL	-
Deionized Water	H <sub>2</sub> O	18.02	50 mL	-
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	~200 mL	-
Brine (Saturated NaCl)	NaCl/H <sub>2</sub> O	-	~50 mL	-
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	120.37	~10 g	-

#### Procedure:

- Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- In the fume hood, add 3-fluoro-5-nitrobenzyl bromide (10.0 g, 42.7 mmol) to the flask.
- Add the ethanol (150 mL) and deionized water (50 mL) to the flask and stir to dissolve the starting material.
- Carefully add potassium cyanide (3.34 g, 51.3 mmol) to the solution. CAUTION: KCN is fatal if swallowed, inhaled, or absorbed through the skin. Avoid creating dust. Never allow KCN to contact acid, as it will liberate lethal hydrogen cyanide (HCN) gas.<sup>[4][6]</sup>
- Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
- Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

- After the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a 1 L separatory funnel and add 100 mL of deionized water.
- Extract the aqueous layer with ethyl acetate (3 x 100 mL).
- Combine the organic extracts and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude nitrile product.
- The crude 2-(3-fluoro-5-nitrophenyl)acetonitrile can be purified by flash column chromatography on silica gel if necessary, or used directly in the next step if purity is deemed sufficient.

#### Part B: Hydrolysis to **2-(3-Fluoro-5-nitrophenyl)acetic acid**

Reagent/Material	Molecular Formula	MW ( g/mol )	Amount	Moles (mmol)
Crude Nitrile from Part A	C <sub>8</sub> H <sub>5</sub> FN <sub>2</sub> O <sub>2</sub>	180.14	~7.7 g	42.7
Sulfuric Acid (Conc.)	H <sub>2</sub> SO <sub>4</sub>	98.08	50 mL	-
Deionized Water	H <sub>2</sub> O	18.02	45 mL	-
Ice (from deionized water)	H <sub>2</sub> O	18.02	~300 g	-

#### Procedure:

- Prepare the hydrolysis solution: In a 500 mL beaker, cautiously and slowly add concentrated sulfuric acid (50 mL) to deionized water (45 mL) with cooling in an ice bath. CAUTION: This is a highly exothermic process. Always add acid to water.
- Transfer the crude 2-(3-fluoro-5-nitrophenyl)acetonitrile from Part A to a 250 mL round-bottom flask equipped with a stir bar and reflux condenser.

- Carefully pour the prepared sulfuric acid solution into the flask containing the nitrile.
- Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-3 hours. The solution may darken.
- Monitor the reaction by TLC until the starting nitrile is consumed.
- Allow the reaction mixture to cool to near room temperature.
- In a large beaker (1 L), prepare a slurry of crushed ice (~300 g).
- Slowly and carefully pour the dark reaction mixture onto the ice with stirring. A precipitate should form immediately.
- Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
- Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.
- The final product, **2-(3-fluoro-5-nitrophenyl)acetic acid**, can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water or toluene) if required.

## Product Characterization & Data Summary

Property	Value
Chemical Name	2-(3-Fluoro-5-nitrophenyl)acetic acid
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO <sub>4</sub>
Molecular Weight	199.14 g/mol
Appearance	Pale yellow to off-white solid
Purity (Typical)	>98% after recrystallization
Expected Yield	75-85% over two steps
Solubility	Soluble in methanol, ethanol, acetone; sparingly soluble in water
Storage	Store at room temperature in a dry, well-ventilated area

#### Recommended Analytical Characterization:

- <sup>1</sup>H and <sup>13</sup>C NMR: To confirm the chemical structure and isomeric purity.
- FT-IR Spectroscopy: To identify key functional groups (C=O of carboxylic acid at ~1700 cm<sup>-1</sup>, broad O-H stretch at ~3000 cm<sup>-1</sup>, C-NO<sub>2</sub> stretches).
- Mass Spectrometry: To confirm the molecular weight.
- Melting Point: To assess purity.

## Overall Synthesis Workflow

Diagram 2: Step-by-step experimental workflow.

## Critical Safety Protocols

### 7.1. Handling Potassium Cyanide (KCN)

- Extreme Toxicity: KCN is a rapidly acting, highly toxic chemical that is fatal if inhaled, ingested, or absorbed through the skin.<sup>[5]</sup> All work must be conducted within a certified

chemical fume hood.[5]

- Personal Protective Equipment (PPE): A lab coat, splash goggles, a face shield, and double gloves (e.g., nitrile) are mandatory.[5]
- Avoidance of Acid: NEVER mix or store cyanide salts with acids. Contact with acid liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[4][6] Ensure all glassware is free of acid residue.
- Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container and disposed of according to institutional guidelines.[4] Do not mix with other waste streams, especially acidic waste.
- Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[5] Ensure a cyanide poisoning antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) is available and that personnel are trained in its use.[7] In case of any exposure, seek immediate medical attention.

## 7.2. Handling Concentrated Sulfuric Acid

- Corrosive: Concentrated  $\text{H}_2\text{SO}_4$  is highly corrosive and can cause severe burns. Handle with appropriate PPE, including gloves, lab coat, and eye protection.
- Dilution: The dilution of sulfuric acid is highly exothermic. Always add acid slowly to water, never the reverse, with external cooling to dissipate heat.

## Conclusion

The described two-step protocol provides a reliable and efficient method for the laboratory-scale synthesis of **2-(3-fluoro-5-nitrophenyl)acetic acid**. By following the detailed procedures and adhering strictly to the outlined safety measures, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and materials science.

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